molecular formula C42H65N13O11S2 B13888081 H-DL-Cys(1)-DL-Phe-DL-xiIle-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2

H-DL-Cys(1)-DL-Phe-DL-xiIle-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2

Cat. No.: B13888081
M. Wt: 992.2 g/mol
InChI Key: DHMCDFJJCGVQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Cys(1)-DL-Phe-DL-xiIle-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2 is a synthetic peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Cys(1)-DL-Phe-DL-xiIle-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The process is followed by high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of the peptide sequence.

Chemical Reactions Analysis

Types of Reactions

H-DL-Cys(1)-DL-Phe-DL-xiIle-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2 can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

H-DL-Cys(1)-DL-Phe-DL-xiIle-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2 has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in vaccine development.

    Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of H-DL-Cys(1)-DL-Phe-DL-xiIle-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2 depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, cellular communication, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Cys.HCl: A cysteine derivative used in similar applications.

    Other synthetic peptides: Various peptides with different amino acid sequences but similar structural properties.

Uniqueness

H-DL-Cys(1)-DL-Phe-DL-xiIle-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2 is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its ability to form disulfide bonds and undergo various chemical modifications makes it versatile for research and industrial purposes.

Properties

Molecular Formula

C42H65N13O11S2

Molecular Weight

992.2 g/mol

IUPAC Name

N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-benzyl-13-butan-2-yl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H65N13O11S2/c1-3-22(2)34-41(65)50-26(13-14-31(45)56)37(61)52-28(18-32(46)57)38(62)53-29(21-68-67-20-24(44)35(59)51-27(39(63)54-34)17-23-9-5-4-6-10-23)42(66)55-16-8-12-30(55)40(64)49-25(11-7-15-43)36(60)48-19-33(47)58/h4-6,9-10,22,24-30,34H,3,7-8,11-21,43-44H2,1-2H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,65)(H,51,59)(H,52,61)(H,53,62)(H,54,63)

InChI Key

DHMCDFJJCGVQSC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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